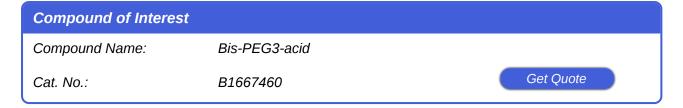


An In-depth Technical Guide to Bis-PEG3-acid: Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG3-acid, also known by its systematic name 3-[2-[2-(2-

carboxyethoxy]ethoxy]ethoxy]propanoic acid, is a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a hydrophilic polyethylene glycol (PEG) spacer of three ethylene glycol units, flanked by two terminal carboxylic acid groups.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common experimental protocols involving **Bis-PEG3-acid**.

Chemical Structure and Properties

Bis-PEG3-acid is a viscous liquid at room temperature.[4] The central PEG chain imparts hydrophilicity, which can enhance the aqueous solubility and reduce the immunogenicity of the molecules it links. The terminal carboxylic acid groups provide reactive handles for covalent modification, most commonly through the formation of stable amide bonds with primary amines.

Physicochemical and Biological Properties



Property	Value	Reference(s)
IUPAC Name	3-[2-[2-(2- carboxyethoxy)ethoxy]ethoxy]p ropanoic acid	
Synonyms	1,8- bis(carboxymethyl)triethylene glycol, 4,7,10- Trioxatridecanedioic acid	
CAS Number	96517-92-9	•
Molecular Formula	C10H18O7	
Molecular Weight	250.25 g/mol	
Appearance	Viscous Liquid	
Boiling Point	445.4 ± 40.0 °C at 760 mmHg	
Melting Point	Not Available	-
оКа	~4-5 (estimated for terminal carboxylic acids)	_
Solubility	Soluble in Water, DMSO, DMF	<u>-</u>

Experimental Protocols

The reactivity of the terminal carboxylic acids of **Bis-PEG3-acid** allows for its conjugation to amine-containing molecules using standard coupling chemistries. The following are detailed protocols for common amide bond formation reactions.

EDC/NHS-Mediated Amide Coupling

This is a widely used method for activating carboxylic acids to form amine-reactive NHS esters, which then readily react with primary amines to form stable amide bonds.

Materials:

Bis-PEG3-acid



- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
- Amine-containing molecule (e.g., protein, peptide)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents

Procedure:

- Reagent Preparation:
 - Equilibrate **Bis-PEG3-acid**, EDC, and NHS/Sulfo-NHS to room temperature before use.
 - Prepare a stock solution of Bis-PEG3-acid in anhydrous DMF or DMSO.
 - Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
- Activation of Bis-PEG3-acid:
 - In a reaction vessel, add the Bis-PEG3-acid stock solution to the Activation Buffer.
 - Add a molar excess of EDC and NHS/Sulfo-NHS to the Bis-PEG3-acid solution. A typical molar ratio is 1:2:2 (Bis-PEG3-acid:EDC:NHS).
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
- Conjugation to Amine-Containing Molecule:
 - Immediately after activation, add the activated Bis-PEG3-acid solution to the aminecontaining molecule dissolved in Coupling Buffer. The pH of the reaction mixture should be



adjusted to 7.2-8.0 for optimal coupling.

- The molar ratio of the activated linker to the amine-containing molecule should be optimized for the specific application.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
 - Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
- Purification:
 - Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or other appropriate purification methods.

HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent for the formation of amide bonds, particularly for sterically hindered or electron-deficient amines.

Materials:

- Bis-PEG3-acid
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Anhydrous aprotic solvent (e.g., DMF, Dichloromethane (DCM))
- Tertiary amine base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
- · Amine-containing molecule

Procedure:



• Reagent Preparation:

- Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
- Dissolve Bis-PEG3-acid in the anhydrous aprotic solvent.
- Dissolve the amine-containing molecule in the anhydrous aprotic solvent.

Coupling Reaction:

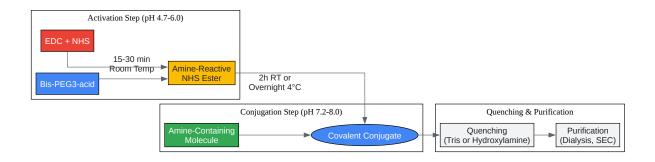
- To the solution of Bis-PEG3-acid, add HATU (typically 1.1-1.5 equivalents per carboxylic acid group) and the tertiary amine base (typically 2-3 equivalents per carboxylic acid group).
- Stir the mixture at room temperature for a few minutes to pre-activate the carboxylic acid.
- Add the solution of the amine-containing molecule to the reaction mixture.
- Stir the reaction at room temperature. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the substrates. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

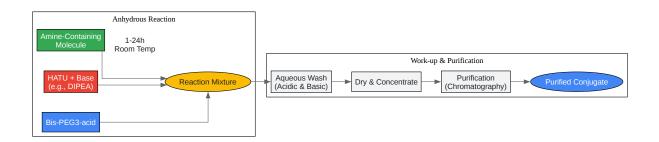
· Work-up and Purification:

- Upon completion, the reaction mixture can be diluted with an organic solvent and washed with an acidic solution (e.g., 1 M HCl) to remove the base, followed by a basic solution (e.g., saturated NaHCO3) to remove unreacted acid and HATU byproducts.
- The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography or other suitable methods.

Visualizations EDC/NHS Coupling Workflow







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